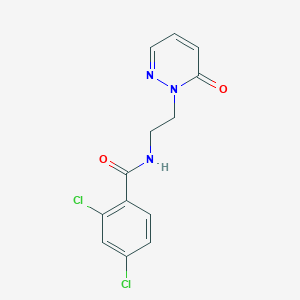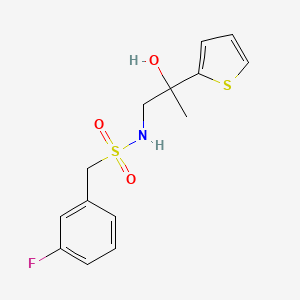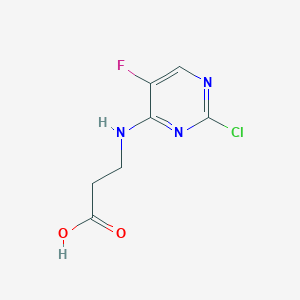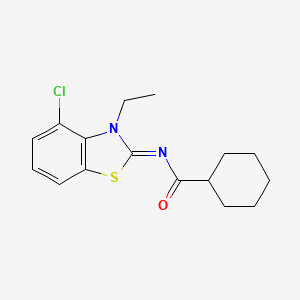
2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol” is a chemical compound with the molecular weight of 170.18 . It is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is “this compound” and its InChI code is "1S/C9H11FO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9,11H,6H2,1H3" .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Wissenschaftliche Forschungsanwendungen
Organic Synthesis :
- This compound is used in the synthesis of γ-substituted vinylidene, chroman-2-ylidene, and hexahydrochromen-2-ylidene, showcasing its utility in creating complex organic structures (Bustelo, Jiménez-Tenorio, Puerta, & Valerga, 2007).
- It has been utilized in the synthesis of novel Schiff bases and their derivatives, indicating its role in the development of new chemical entities (Puthran et al., 2019).
- The compound serves as a precursor in the synthesis of antimicrobial agents, highlighting its importance in pharmaceutical research (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).
Antimicrobial Activity :
- Research has shown its effectiveness in synthesizing compounds with significant antimicrobial properties. This indicates its potential in developing new antimicrobial agents (Kumar et al., 2019).
Materials Science :
- It's been used in the synthesis of organometallic compounds for applications in dye-sensitized solar cells, demonstrating its potential in renewable energy technologies (Anizaim et al., 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been associated with antidepressant activity , suggesting potential targets could be neurotransmitter systems.
Mode of Action
Given its structural similarity to known antidepressants , it may interact with neurotransmitter systems, such as serotonin, dopamine, and noradrenaline, to exert its effects.
Biochemical Pathways
If it acts similarly to other antidepressants, it may influence the monoaminergic system, affecting the release and reuptake of neurotransmitters .
Result of Action
If it acts as an antidepressant, it may enhance mood and alleviate depressive symptoms by modulating neurotransmitter systems .
Eigenschaften
IUPAC Name |
2-fluoro-1-(3-methoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9,11H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZYETDYEPKNBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CF)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-[(Tert-butoxy)carbonyl]pyrrolidin-3-YL)propanoic acid](/img/structure/B2478943.png)




![Methyl 2-[(5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene)methyl]benzoate](/img/structure/B2478949.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2478952.png)

![(E)-2-(2-Chlorophenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ylmethyl)ethenesulfonamide](/img/structure/B2478956.png)
![2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2478958.png)
![N,N-dibenzyl-4-{2-[(benzylamino)carbothioyl]hydrazino}-4-oxobutanamide](/img/structure/B2478959.png)

